![molecular formula C25H25N5O2 B2949132 3-cinnamyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872840-45-4](/img/structure/B2949132.png)
3-cinnamyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a purine derivative with several substitutions. Purines are biologically significant molecules and are part of many biochemical processes. They serve as precursors to DNA and RNA and also participate in energy transfer and protein synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system is a fused ring structure containing four nitrogen atoms. The cinnamyl, ethylphenyl, and methyl groups would add further complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The purine ring might undergo various substitution reactions, and the double bonds in the cinnamyl group could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthetic Cathinones Characterization
This compound is structurally related to synthetic cathinones, which are psychoactive substances that have emerged on the drug market. The structural similarity suggests that it could be used in the characterization and identification of new psychoactive substances (NPS). Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry could be employed to determine its crystal structure and spectroscopic properties .
Biosynthesis of Aromatic Compounds
Given its aromatic nature, derived from l-phenylalanine, this compound could play a role in the biosynthesis of other aromatic compounds. It could serve as a precursor or intermediate in the microbial production of bioactive substances with pharmacological effects, such as antibacterial, antiviral, and anticancer properties .
Drug Synthesis
The compound’s structure indicates potential use in the synthesis of biologically active molecules. It could be a starting material for creating drugs with various pharmacological effects. Its role in synthesizing pyrazines and quinazolinones, which are classes of compounds with known therapeutic applications, is particularly noteworthy .
Energetic Materials Precursor
The compound could be used as a precursor for energetic materials. Its chemical structure suggests that it could be a valuable starting material for synthesizing compounds used in energetic applications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(4-ethylphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-3-18-11-13-20(14-12-18)28-16-17-29-21-22(26-24(28)29)27(2)25(32)30(23(21)31)15-7-10-19-8-5-4-6-9-19/h4-14H,3,15-17H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTMGOBLYQHYGK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C/C=C/C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cinnamyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

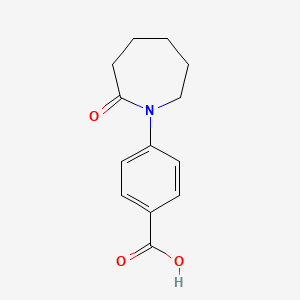
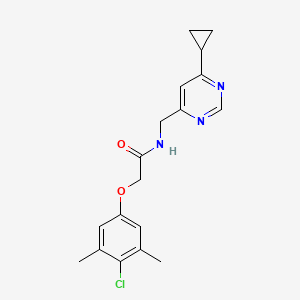
![3-{4-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2949054.png)
![(5-bromo-2-chlorophenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2949055.png)
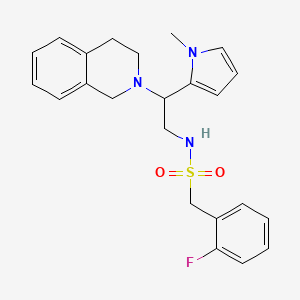
![N-[5-[(2-methylphenyl)methylthio]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2949059.png)
![5-Oxaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2949062.png)
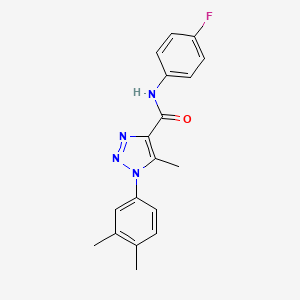
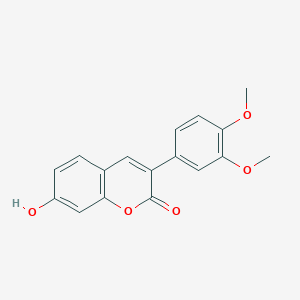
![4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2949067.png)
![2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2949068.png)
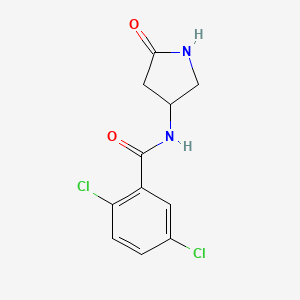
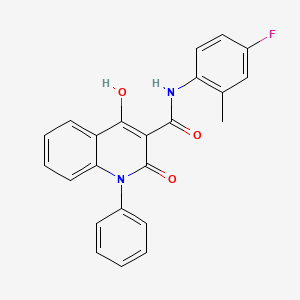
![2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2949072.png)